N-(3,4-Dimethylphenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(3,4-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiophene ring and the fluorine atom in its structure suggests potential biological activity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves the reaction of 3,4-dimethylaniline with 5-fluoro-2-thiophenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N2-(3,4-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE would follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may involve more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(3,4-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active sulfonamides.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3,4-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. The fluorine atom and thiophene ring may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
N~2~-(3,4-DIMETHYLPHENYL)-2-THIOPHENESULFONAMIDE: Lacks the fluorine atom, which may reduce its potency.
N~2~-(3,5-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE: Similar structure but with different methyl group positions, potentially altering its biological activity.
N~2~-(3,4-DIMETHYLPHENYL)-5-CHLORO-2-THIOPHENESULFONAMIDE: Chlorine instead of fluorine, which may affect its reactivity and interactions.
Uniqueness
N~2~-(3,4-DIMETHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is unique due to the presence of both the fluorine atom and the thiophene ring, which can enhance its biological activity and specificity. The combination of these structural features makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H12FNO2S2 |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H12FNO2S2/c1-8-3-4-10(7-9(8)2)14-18(15,16)12-6-5-11(13)17-12/h3-7,14H,1-2H3 |
InChI Key |
OSOWUBNDPCBYRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F)C |
Origin of Product |
United States |
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